molecular formula C7H13F2NO2 B2838056 Ethyl 4,4-difluoro-3-(methylamino)butanoate CAS No. 2248276-45-9

Ethyl 4,4-difluoro-3-(methylamino)butanoate

Cat. No.: B2838056
CAS No.: 2248276-45-9
M. Wt: 181.183
InChI Key: PVYWLDCJYAWMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-difluoro-3-(methylamino)butanoate is a chemical compound with the molecular formula C7H13F2NO2. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry . This compound is characterized by the presence of two fluorine atoms, a methylamino group, and an ethyl ester functional group, which contribute to its distinct chemical behavior.

Scientific Research Applications

Ethyl 4,4-difluoro-3-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 4,4-difluoro-3-(methylamino)butanoate is not specified in the search results. As it is used as an intermediate in the synthesis of pharmaceuticals, its mechanism of action would likely depend on the specific pharmaceutical compound it is used to produce .

Safety and Hazards

Ethyl 4,4-difluoro-3-(methylamino)butanoate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoro-3-(methylamino)butanoate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Ethyl 4,4-difluoro-3-oxobutanoate

    Reagent: Methylamine

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-3-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Ethyl 4,4-difluoro-3-(methylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the methylamino group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to variations in physical and chemical properties.

    Ethyl 4,4-difluoro-3-(amino)butanoate:

These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4,4-difluoro-3-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-3-12-6(11)4-5(10-2)7(8)9/h5,7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWLDCJYAWMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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